1-[(2-fluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one
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Overview
Description
1-[(2-fluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidinylsulfonyl group, and a dihydropyridinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-fluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the fluorophenylmethyl intermediate, followed by the introduction of the piperidinylsulfonyl group. The final step involves the formation of the dihydropyridinone core through cyclization reactions. Common reagents used in these steps include fluorobenzene derivatives, piperidine, and sulfonyl chlorides. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(2-fluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the fluorophenyl or piperidinylsulfonyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups onto the fluorophenyl or piperidinylsulfonyl moieties.
Scientific Research Applications
1-[(2-fluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Studies: It is used in studies to understand its interactions with biological targets and pathways.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the piperidinylsulfonyl group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(2-fluorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one
- 1-[(2-chlorophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one
- 1-[(2-bromophenyl)methyl]-3-[(4-methylpiperidin-1-yl)sulfonyl]-1,2-dihydropyridin-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenyl group enhances its lipophilicity and potential for hydrophobic interactions, while the piperidinylsulfonyl group provides opportunities for hydrogen bonding and ionic interactions. These features make it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(4-methylpiperidin-1-yl)sulfonylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-14-8-11-21(12-9-14)25(23,24)17-7-4-10-20(18(17)22)13-15-5-2-3-6-16(15)19/h2-7,10,14H,8-9,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEGATAPGKWTVMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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